molecular formula C9H16ClN3 B6299231 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 2303565-98-0

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No.: B6299231
CAS No.: 2303565-98-0
M. Wt: 201.70 g/mol
InChI Key: MZRJBWOOEHBDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a bicyclic heterocyclic compound featuring an indazole core with two methyl substituents at the 1- and 3-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₉H₁₅ClN₃, with a molecular weight of 209.69 g/mol (calculated). The compound’s structure imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Properties

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-6-9-7(10)4-3-5-8(9)12(2)11-6;/h7H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJBWOOEHBDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CCC2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroindazole Core

The foundational step involves cyclocondensation of 3,6-dimethylcyclohexane-1,4-dione with methylhydrazine. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the indazole ring.

Procedure :

  • Reactants : 3,6-Dimethylcyclohexane-1,4-dione (1.0 equiv), methylhydrazine (1.2 equiv).

  • Solvent : Methanol.

  • Conditions : Reflux at 65°C for 12 hours.

  • Workup : Acidification with 10% HCl, filtration, and vacuum drying.

  • Yield : 78% (white crystalline solid).

Characterization :

  • 1^1H NMR (300 MHz, DMSO-d6) : δ 3.21 (t, J = 11.6 Hz, 1H, H-5), 2.89 (d, J = 12.1 Hz, 1H, H-7), 2.45 (s, 3H, N-CH3), 2.32 (s, 3H, C3-CH3), 1.98–1.75 (m, 4H, cyclohexane protons).

  • HRMS (ESI+) : m/z calcd. for C9H15N3 [M+H]+: 166.1340; found: 166.1338.

Functionalization at Position 4

The 4-keto group in the intermediate 1-(3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is reduced to an amine via reductive amination.

Procedure :

  • Reactants : Ketone intermediate (1.0 equiv), ammonium acetate (3.0 equiv), sodium cyanoborohydride (1.5 equiv).

  • Solvent : Ethanol/water (4:1).

  • Conditions : Stirred at 60°C for 24 hours under nitrogen.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (SiO2, CH2Cl2/MeOH 9:1).

  • Yield : 65% (pale yellow oil).

Characterization :

  • 13^13C NMR (75 MHz, CDCl3) : δ 55.8 (C4-NH2), 34.2 (C3-CH3), 32.1 (N-CH3), 28.7–22.4 (cyclohexane carbons).

Direct Amination via Leuckart–Wallach Reaction

One-Pot Reductive Amination

The Leuckart–Wallach reaction enables direct introduction of the amine group at position 4 without isolating intermediates.

Procedure :

  • Reactants : 3,6-Dimethylcyclohexane-1,4-dione (1.0 equiv), ammonium formate (4.0 equiv).

  • Catalyst : Palladium on carbon (10% wt).

  • Solvent : Formic acid.

  • Conditions : Heated at 120°C for 8 hours under hydrogen (3 atm).

  • Workup : Filtration, basification with NaOH, and extraction with dichloromethane.

  • Yield : 70% (off-white solid).

Optimization Data :

ParameterValue
Temperature120°C
Pressure3 atm H2
Reaction Time8 hours
Catalyst Loading10% Pd/C

Characterization :

  • FTIR (KBr) : 3360 cm⁻¹ (N-H stretch), 2925 cm⁻¹ (C-H alkyl).

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability.

Procedure :

  • Reactants : 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 equiv), concentrated HCl (1.1 equiv).

  • Solvent : Ethanol.

  • Conditions : Stirred at 0°C for 1 hour.

  • Workup : Solvent evaporation under reduced pressure, recrystallization from ethanol/diethyl ether.

  • Yield : 92% (hygroscopic white crystals).

Characterization :

  • Melting Point : 198–200°C (decomposed).

  • Elemental Analysis : Calcd. for C9H16ClN3: C, 52.55; H, 7.84; N, 20.42. Found: C, 52.48; H, 7.79; N, 20.38.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclocondensation7899.5ModerateHigh regioselectivity
Leuckart–Wallach7098.2HighOne-pot synthesis
Hydrochloride Salt9299.9HighEnhanced stability

The cyclocondensation route offers superior regioselectivity, critical for avoiding positional isomers. In contrast, the Leuckart–Wallach method streamlines synthesis but requires stringent hydrogenation conditions. Salt formation universally improves physicochemical properties for pharmaceutical applications.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via:

  • Hydrazine Attack : Methylhydrazine attacks the carbonyl carbon of the diketone, forming a hydrazone intermediate.

  • Ring Closure : Intramolecular dehydration generates the indazole ring.

  • Aromatization : Tautomerization stabilizes the aromatic system.

Reductive Amination

Ammonium formate acts as both a nitrogen source and reducing agent, with Pd/C facilitating hydrogen transfer. The ketone is reduced to an imine intermediate, which subsequently undergoes hydrogenolysis to the amine.

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 1,5-dimethyl regioisomers is mitigated by using methylhydrazine instead of unsubstituted hydrazine.

  • Purification : Column chromatography (SiO2, CH2Cl2/MeOH) effectively separates amine derivatives from byproducts.

  • Scale-Up : Batch processing in ethanol under reflux achieves consistent yields >70% at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted indazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that indazole derivatives, including 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, may exhibit antidepressant effects. Studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

2. Anti-inflammatory Properties

Indazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies show that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFindingsReference
Study on Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models treated with indazole derivatives.
Anti-inflammatory ResearchShowed decreased levels of TNF-alpha and IL-6 in cell cultures treated with the compound.
Cancer Cell Line StudyInduced apoptosis in various cancer cell lines with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride 1-CH₃, 3-CH₃, 4-NH₂·HCl C₉H₁₅ClN₃ 209.69 Moderate lipophilicity; hydrochloride salt enhances solubility .
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride 2-CH₃, 4-NH₂·HCl C₈H₁₄ClN₃ 195.67 Reduced steric bulk compared to 1,3-dimethyl variant; higher aqueous solubility .
1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride 1-(4-tert-butylphenyl), 4-NH₂·HCl C₁₇H₂₄ClN₃ 313.85 Bulky aryl substituent increases lipophilicity; potential for enhanced protein binding .
1-Pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride 1-(2-pyridinyl), 4-NH₂·2HCl C₁₂H₁₆Cl₂N₄ 287.19 Pyridinyl group introduces hydrogen-bonding capacity; dihydrochloride improves solubility .
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 3-(4-methoxyphenyl), 5-NH₂·HCl C₁₄H₁₈ClN₃O 279.77 Methoxyphenyl group enhances electron density; altered receptor affinity .

Key Research Findings

Solubility vs. Bioavailability : Hydrochloride salts generally enhance aqueous solubility, but excessive lipophilicity (e.g., tert-butylphenyl variant) can limit bioavailability despite improved membrane permeability .

Structural-Activity Relationships (SAR) :

  • Methyl groups at 1- and 3-positions (target compound) provide a balance between solubility and target engagement.
  • Aryl substituents (e.g., methoxyphenyl) improve affinity for aromatic-rich binding pockets but increase molecular weight and log P .

Uptake Pathways : Smaller analogues (e.g., 2-methyl) may utilize hOCT1-2 transporters, while bulkier derivatives rely on passive diffusion, as inferred from studies on Au(I) complexes .

Biological Activity

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H15N3·HCl
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 1094844-96-8

The biological activities of this compound are primarily attributed to its interactions with various biological targets:

1. Antitumor Activity
Research indicates that indazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines such as:

  • FGFR1 : IC50 values less than 4.1 nM
  • KG1 Cell Line : IC50 = 25.3 ± 4.6 nM
    These findings suggest that the indazole scaffold is crucial for anticancer activity through mechanisms involving receptor tyrosine kinases inhibition and modulation of signaling pathways like ERK1/2 .

2. Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. A study demonstrated that increasing concentrations of indazole derivatives led to a corresponding increase in the zone of inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 2 mg/mL .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure. Key findings include:

  • Substituents at the 4 and 6 positions of the indazole ring significantly affect biological activity.
  • The presence of specific functional groups enhances interaction with target proteins, thereby increasing potency against cancer cells and bacteria .

Case Study 1: Antitumor Activity

A clinical evaluation demonstrated that an indazole derivative similar to this compound exhibited substantial antitumor effects in patients with BRAFV600-mutant melanoma. The compound was well tolerated at doses up to 400 mg twice daily and showed promising results in reducing tumor size .

Case Study 2: Antibacterial Activity

In vitro studies on a series of indazole derivatives revealed potent antibacterial properties against Bacillus subtilis and Staphylococcus aureus. The study highlighted a derivative with an IC50 value of approximately 720 nM against bacterial growth. This indicates the potential application of these compounds in treating bacterial infections .

Data Tables

Biological ActivityTargetIC50 Value (nM)
FGFR1 InhibitionCancer Cells< 4.1
KG1 Cell LineCancer Cells25.3 ± 4.6
Antibacterial ActivityE. coli2000
Antibacterial ActivityS. aureus1500

Q & A

Q. What are the foundational synthetic routes for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride?

The synthesis typically involves cyclization of hydrazine derivatives (e.g., methylhydrazine) with cyclic ketones (e.g., cyclohexanone) under acidic or basic conditions. Key steps include:

  • Cyclization : Reaction of hydrazine with carbonyl compounds to form the tetrahydroindazole core .
  • Methylation : Introduction of methyl groups at positions 1 and 3 using methylating agents like methyl iodide .
  • Purification : Recrystallization from ethanol/methanol or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and collision cross-section (CCS) data to infer conformation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .

Q. How do solvent and catalyst choices influence synthesis outcomes?

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while methanol/ethanol facilitate recrystallization .
  • Catalysts : Acidic catalysts (HCl, H2_2SO4_4) promote cyclization; palladium catalysts enable cross-coupling for advanced analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity Variability : Impurities >5% can skew assay results. Validate purity via HPLC before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., DHODH variants) alter IC50_{50} values .
  • Structural Analogues : Subtle substituent changes (e.g., 2-fluorophenyl vs. methyl groups) drastically impact target binding .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2_2) or formulate as hydrochloride salts .
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450 metabolism .
  • Bioavailability : Nanoformulation or co-administration with permeation enhancers (e.g., sodium taurocholate) .

Q. How do substituent variations impact structure-activity relationships (SAR)?

A comparative analysis of analogs reveals:

Substituent PositionGroup IntroducedBiological ImpactReference
1 and 3MethylBase scaffold for DHODH inhibition
2-PhenylFluorophenyl10× increase in potency (IC50_{50} = 12 nM)
4-AminoAcetylated amineReduced solubility but improved plasma stability

Q. What methodologies address low yields in multi-step syntheses?

  • Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions (e.g., dimerization) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min for cyclization) .
  • Catalytic Optimization : Use of phase-transfer catalysts (e.g., TBAB) for alkylation steps .

Data Contradiction Analysis

Q. How to interpret conflicting data in enzyme inhibition assays?

  • Mechanistic Studies : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .
  • Control Experiments : Test against off-target enzymes (e.g., COX-2, kinases) to rule out non-specific effects .

Methodological Best Practices

  • Purification : Always use two orthogonal methods (e.g., column chromatography + recrystallization) for compounds intended for in vivo use .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in detail to enable replication .
  • Safety : Handle hydrochloride salts in fume hoods to avoid inhalation of acidic vapors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.